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Cyclotide vibi-H

Cat. No.: B1578331
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclotide vibi-H is a bracelet-type cyclotide isolated from the plant Viola biflora . It is characterized by a unique head-to-tail cyclic backbone and a conserved triple disulfide-bonded framework known as a cyclic cystine knot (CCK) . This structure makes this compound exceptionally resistant to thermal, chemical, and enzymatic degradation, presenting a highly stable scaffold for biotechnological and pharmaceutical research . In biological studies, this compound has demonstrated potent cytotoxicity , with reported IC₅₀ values in the range of 0.96 to 5.0 µM against a lymphoma cell line . This potent activity is shared with other bracelet cyclotides (vibi E and G), while the Möbius cyclotide vibi D was not cytotoxic at 30 µM, highlighting the significance of its subfamily classification . The primary mechanism of action for this class of cyclotides is believed to involve interactions with cell membranes . Their activity is proportional to lipophilic and positively charged surface areas, which facilitate binding to membrane lipids like phosphatidylethanolamine, leading to membrane disruption and cell death . Researchers can utilize the this compound scaffold for its remarkable stability and bioactivity. Its molecular framework is highly tolerant to sequence variations in its loop regions, allowing for the grafting of novel bioactive epitopes for drug design and discovery applications . A computed structure model (AF_AFP85246F1) is available in the AlphaFold database for structural analysis and computational studies . This product is supplied for research use only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial, Anticancer

sequence

GLLPCAESCVYIPCLTTVIGCSCKSKVCYKN

Origin of Product

United States

Structural Characterization and Classification of Cyclotide Vibi H Within the Cyclic Cystine Knot Motif

Primary Amino Acid Sequence Analysis of Cyclotide Vibi-H

The primary structure of a protein, its amino acid sequence, is fundamental to its three-dimensional shape and function. For this compound, this sequence provides the initial clues to its classification and structural properties.

The alpine violet, Viola biflora, produces at least 11 distinct cyclotides, designated vibi A through K. sci-hub.se These cyclotides, including vibi-H, exhibit a significant degree of sequence homology, particularly in the regions that are crucial for maintaining the structural integrity of the cyclotide framework. sci-hub.se However, variations in the amino acid sequences of the inter-cysteine loops contribute to the diversity of cyclotides found within this single plant species. uq.edu.ausci-hub.se

The amino acid sequence for this compound is GLLPCAESCVYIPCLTTVIGCSCKSKVCYKN. vulcanchem.com

Table 1: Amino Acid Sequence of this compound and Comparison with other Viola biflora Cyclotides

CyclotideSequenceNet ChargeReference
Vibi-HGLLPCAESCVYIPCLTTVIGCSCKSKVCYKN+2 vulcanchem.com
Vibi-ASDGLP-CGESCVYIPC-ISSAIGCSCKNKVCY-N- uniprot.org
Vibi-EG-IP-CAESCVWIPCTVTALIGCGCSNKV-CY-N0 diva-portal.org
Vibi-GG-IP-CGESCVFIPC-ISSAIGCSCKSKV-CY-N- researchgate.net

A defining feature of all cyclotides, including vibi-H, is the presence of six conserved cysteine residues. uq.edu.au These residues are critical for forming the three disulfide bonds that create the cystine knot. uq.edu.au The segments of the peptide backbone between these cysteines are referred to as loops, and are numbered 1 through 6. scispace.com While the cysteine residues are highly conserved, the amino acid sequences within these loops show greater variability, which in turn influences the surface properties and biological activities of the individual cyclotides. uq.edu.au In vibi-H, as in other cyclotides, loop 1 contains a conserved glutamic acid residue, and loop 6 contains a conserved asparagine or aspartic acid, which is crucial for the biosynthetic cyclization process. uq.edu.auuq.edu.au

Elucidation of Cyclic Cystine Knot (CCK) Topology in this compound

The cyclic cystine knot (CCK) is the hallmark of the cyclotide family, providing a rigid and stable scaffold. researchgate.net This topology is formed by the interplay of the cyclic backbone and the specific connectivity of the disulfide bonds.

The six conserved cysteine residues in cyclotides form three disulfide bonds with a specific knotted connectivity. xiahepublishing.com The disulfide bridges form between the first and fourth (I-IV), second and fifth (II-V), and third and sixth (III-VI) cysteine residues. xiahepublishing.com This arrangement creates a unique structure where two of the disulfide bonds and their connecting backbone segments form an embedded ring, which is then threaded by the third disulfide bond. sci-hub.sevulcanchem.com For this compound, the disulfide connectivity is between Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28. vulcanchem.comuniprot.org This knotted arrangement is a key contributor to the exceptional stability of the molecule. vulcanchem.com

The remarkable stability of cyclotides like vibi-H is a direct consequence of their unique structure. The head-to-tail cyclization of the peptide backbone significantly restricts its conformational freedom. diva-portal.org This rigidity is further enhanced by the cystine knot, which acts as a molecular scaffold, locking the molecule into a well-defined three-dimensional structure. researchgate.net This combination of a cyclic backbone and a cystine knot makes cyclotides highly resistant to denaturation by heat, chemical agents, and proteolytic enzymes. nih.gov

Subfamily Classification of this compound: Bracelet vs. Möbius Topology

Cyclotides are broadly classified into two main subfamilies: the bracelet and the Möbius subfamilies. xiahepublishing.com This classification is based on the presence or absence of a cis-proline residue in loop 5. nih.gov

The Möbius subfamily is characterized by the presence of a cis-proline in loop 5, which induces a 180-degree twist in the peptide backbone, resembling a Möbius strip. diva-portal.org In contrast, the bracelet subfamily lacks this cis-proline in loop 5 and therefore has a more planar, untwisted backbone, resembling a bracelet. diva-portal.orgxiahepublishing.com this compound belongs to the bracelet subfamily. vulcanchem.com This classification is consistent with the absence of a proline residue in its loop 5. Bracelet cyclotides are generally noted to have higher cytotoxic potency compared to the Möbius subfamily. vulcanchem.com

Absence of cis-Proline Conformation in Loop 5

The primary classification of cyclotides into "bracelet" and "Möbius" subfamilies is determined by a single structural feature in loop 5, the peptide segment between the fifth and sixth cysteine residues. diva-portal.orgsci-hub.se The Möbius subfamily is characterized by the presence of a conserved proline residue in this loop, which adopts a cis peptide bond. xiahepublishing.comacs.org This cis-Proline induces a conceptual 180° twist in the peptide backbone, likening it to a Möbius strip. diva-portal.orgnih.gov

This compound, as a member of the bracelet subfamily, lacks a proline residue in loop 5. diva-portal.orgsci-hub.se Its amino acid sequence between Cys-V (position 23) and Cys-VI (position 28) is -Lys-Ser-Lys-Val-. The absence of this cis-proline bond means that Vibi-H does not possess the backbone twist characteristic of Möbius cyclotides, resulting in a more conventional circular structure, hence the "bracelet" designation. diva-portal.orguq.edu.au

Implications of Bracelet Topology for Structural Dynamics and Molecular Interactions

The bracelet topology of Vibi-H has significant implications for its structure and function. While the CCK motif provides a globally rigid and stable scaffold for all cyclotides, the differences between the bracelet and Möbius subfamilies influence their molecular interactions, particularly with cell membranes. nih.govnih.gov Bracelet cyclotides often differ from their Möbius counterparts in size and amino acid composition. diva-portal.org

Detailed Analysis of Surface-Exposed Hydrophobic and Electrostatic Patches

The "inside-out" nature of the cyclotide fold results in significant patches of hydrophobic and charged residues being exposed on the molecular surface. nih.govresearchgate.net These surface-exposed patches are not random but form distinct regions that are critical for the peptide's function, governing its ability to bind to and disrupt cell membranes through a combination of hydrophobic and electrostatic interactions. vulcanchem.comresearchgate.net The size, shape, and integrity of these patches, particularly the hydrophobic patch, are directly linked to the potency of cyclotides. nih.govresearchgate.net

Amphipathic Nature and Distribution of Polar and Non-polar Residues

This compound is an amphipathic molecule, possessing both hydrophobic (non-polar) and hydrophilic (polar/charged) regions on its surface. xiahepublishing.comwindows.netxiahepublishing.com This dual characteristic is fundamental to its mechanism of action. nih.govresearchgate.net The activity of cyclotides is often dependent on an asymmetric distribution of these properties across the molecular surface. nih.govuq.edu.au

The sequence of Vibi-H contains a significant number of both hydrophobic and charged amino acids. Specifically, it has been reported to contain nine hydrophobic residues. vulcanchem.com These non-polar residues tend to cluster, forming a prominent hydrophobic patch that can insert into the lipid bilayer of cell membranes. researchgate.netresearchgate.net This is complemented by polar and charged residues that form hydrophilic surfaces. Vibi-H contains three basic (positively charged) lysine (B10760008) residues and one acidic (negatively charged) glutamic acid residue. vulcanchem.com This distinct separation of polar and non-polar residues allows the molecule to interact effectively with the complex environment at the cell surface-water interface.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄₂H₂₃₅N₃₅O₄₂S₆ vulcanchem.com
Amino Acid Count 31 uniprot.org
Molecular Mass 3297 Da vulcanchem.com
Net Charge (at neutral pH) +2 vulcanchem.comdiva-portal.org
Basic Residues 3 vulcanchem.com
Acidic Residues 1 vulcanchem.com
Hydrophobic Residues 9 vulcanchem.com

Influence of Net Charge on Vibi-H Behavior and Interactions

The net positive charge of a cyclotide is a crucial factor in its biological interactions. With three positively charged lysine residues and one negatively charged glutamic acid, this compound has a net charge of +2 at physiological pH. vulcanchem.comdiva-portal.org This positive charge is a key determinant of its behavior, particularly in its initial approach to target cell membranes, which are typically rich in negatively charged components like phosphatidylserine. vulcanchem.com

The electrostatic attraction between the positively charged cyclotide and the negative cell surface is the first step in its membrane interaction. vulcanchem.comnih.gov Following this initial binding, the hydrophobic patch can engage with and embed into the non-polar lipid core of the membrane, leading to disruption. vulcanchem.comsmolecule.com The importance of the net charge is highlighted by observations that the chromatographic behavior of Vibi-H is significantly affected by the pH and ionic conditions during purification. sci-hub.se Studies have shown that for many cyclotides, activity is proportional to the size of their positively charged surface areas, further emphasizing the role of electrostatic forces in their function. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Cycloviolacin O2
Kalata B1
Kalata B6
Kalata B12
Varv F
Vaby D
Vibi D
Vibi E
Vibi G
Pase A
Pase B
Pase D

Advanced Methodologies in Cyclotide Vibi H Research

Advanced Isolation and Purification Techniques

The initial steps in studying Cyclotide vibi-H involve its extraction from plant material and purification to homogeneity, which are critical for accurate downstream analysis.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone technique for the purification of this compound from crude plant extracts. vulcanchem.comsmolecule.com After initial extraction from Viola biflora using solvents like aqueous solutions or hydroalcoholic mixtures, RP-HPLC is used to separate the complex mixture of peptides. sci-hub.sesmolecule.com

The amphipathic nature of cyclotides, possessing both hydrophobic and charged residues, allows for effective separation on C18 columns. nih.govdiva-portal.org A gradient of an organic solvent, such as acetonitrile, in water is typically used for elution. nih.gov The choice of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase is a crucial parameter. sci-hub.se Bracelet cyclotides like vibi-H, which have a net positive charge, are particularly affected by the choice of acid, influencing their retention time and enabling finer separation from other cyclotides. sci-hub.se Fractions are collected and screened to isolate the pure compound. nih.gov

Mass spectrometry (MS) is an indispensable tool for the initial identification of cyclotides in plant extracts and for assessing the purity of HPLC fractions. diva-portal.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to generate a "fingerprint" or profile of the cyclotide content in a plant extract, revealing a range of masses corresponding to potential cyclotides. sci-hub.se

For this compound, MS analysis determines its precise molecular mass, which is a key identifying characteristic. uniprot.org The mass is typically observed in a range of 3272 to 3297 Da. vulcanchem.comuniprot.org MS analysis of HPLC fractions confirms the presence of the target peptide and helps assess whether it has been successfully purified from other isobaric or closely eluting compounds. scribd.com

PropertyValue/DescriptionSource(s)
Molecular Mass ~3272 Da (Determined by Electrospray MS) uniprot.org
Molecular Formula C₁₄₂H₂₃₅N₃₅O₄₂S₆ vulcanchem.com
Amino Acid Sequence GLLPCAESCVYIPCLTTVIGCSCKSKVCYKN vulcanchem.com
Net Charge +2 vulcanchem.com
Classification Bracelet Subfamily vulcanchem.com

Table 1: Physicochemical Properties of this compound. This table summarizes key identifying properties of this compound, largely determined through mass spectrometry and subsequent sequencing efforts.

Structural Biology Approaches

Understanding the three-dimensional structure of this compound is key to understanding its exceptional stability and biological function. The defining structural characteristic is the cyclic cystine knot (CCK) motif. vulcanchem.comuq.edu.au This motif consists of a head-to-tail cyclic peptide backbone that is threaded by a knotted arrangement of three disulfide bonds. vulcanchem.comuq.edu.au

For this compound, the specific disulfide connectivity is between its cysteine residues at positions 5 and 21, 9 and 23, and 14 and 28. vulcanchem.com This intricate arrangement, where two disulfide bonds and their connecting backbone segments form a ring penetrated by the third disulfide, confers remarkable resistance to thermal, chemical, and enzymatic degradation. vulcanchem.comsmolecule.com While high-resolution experimental structures from methods like NMR spectroscopy or X-ray crystallography provide the most detail, they are not always available. In such cases, computational modeling databases like AlphaFoldDB provide valuable predicted 3D structures based on the amino acid sequence, offering insights into the spatial arrangement of the CCK motif. uniprot.org

Structural FeatureDescription
Cyclic Backbone The N-terminus and C-terminus of the peptide are joined by a standard peptide bond.
Cystine Knot Comprised of three interconnected disulfide bonds with a specific I-IV, II-V, III-VI connectivity.
Disulfide Bonds in Vibi-H Cys5-Cys21 (I-IV), Cys9-Cys23 (II-V), Cys14-Cys28 (III-VI). vulcanchem.com
Embedded Ring Two disulfide bonds (e.g., I-IV, II-V) and the intervening backbone segments form a ring.
Threading Element The third disulfide bond (e.g., III-VI) passes through the embedded ring, creating the knot.

Table 4: Structural Features of the this compound CCK Motif. This table describes the fundamental components of the cyclic cystine knot that defines the structure and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used to determine the three-dimensional structures of cyclotides in a solution state, which mimics their native physiological environment. windows.netnih.gov The highly constrained and knotted structure of cyclotides like vibi-H makes them exceptionally stable and well-ordered in solution, yielding well-resolved NMR spectra suitable for detailed structural analysis. windows.net

The process of elucidating a cyclotide's structure, such as that of vibi-H, typically involves two-dimensional (2D) ¹H NMR experiments. These experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), allow for the assignment of proton resonances to specific amino acid residues in the peptide sequence. The NOESY experiment is particularly crucial as it identifies protons that are close in space (typically <5 Å), providing the distance restraints needed to calculate the folded structure.

X-ray Crystallography for Atomic Resolution Structure Determination (e.g., Quasi-Racemic Crystallography)

While NMR spectroscopy is powerful for solution-state structures, X-ray crystallography provides atomic-resolution data of molecules in a solid, crystalline state. acs.org However, cyclotides have been historically difficult to crystallize due to their structural properties. uq.edu.au A significant advancement in this area has been the application of racemic and quasi-racemic crystallography. nih.govnih.govuq.edu.au

This technique overcomes crystallization challenges by mixing the naturally occurring L-amino acid peptide with its synthetic mirror image, the D-amino acid enantiomer. uq.edu.auuq.edu.au The resulting racemate or quasi-racemate (a mixture of a native L-peptide and a closely related, but not identical, D-peptide mutant) often forms well-ordered crystals more readily than the L-enantiomer alone. nih.govuq.edu.au

This approach has successfully yielded the first crystal structures for bracelet cyclotides, the subfamily to which vibi-H belongs. nih.govnih.gov For example, the crystal structure of the bracelet cyclotide hyen D was solved using quasi-racemic crystallography, pairing the native peptide with its D-[I11L]hD mutant. nih.gov This provided an unambiguous confirmation of the disulfide knot connectivity and detailed structural insights at a resolution of 1.35 Å. nih.gov Although a specific crystal structure for vibi-H has not been detailed in published literature, this methodology represents a powerful and now-established tool for obtaining atomic-resolution data for vibi-H and other bracelet cyclotides, complementing the solution-state information from NMR. nih.govnih.gov

Experimental Design for Investigating Biological Activities

Investigating the biological activities of this compound involves a multi-faceted approach, combining cellular assays with biophysical and imaging techniques to understand its interactions at a molecular and cellular level.

Cell-Based Assays for Studying Cellular Interactions and Effects (e.g., Lymphoma Cell Lines)

Cell-based assays are fundamental for determining the cytotoxic potential of cyclotides. For vibi-H, its activity has been quantified using a fluorometric microculture cytotoxicity assay (FMCA). nih.govsci-hub.se This method measures cell viability and proliferation after exposure to the compound.

Research has shown that this compound exhibits potent cytotoxic activity against the human lymphoma cell line U-937 GTB, with a reported IC₅₀ value of 1.6 μM. vulcanchem.comuniprot.orgnih.gov The IC₅₀ value represents the concentration of a substance required to inhibit a biological process, in this case, cell growth, by 50%. This places vibi-H among the more potent bracelet cyclotides. vulcanchem.com Studies on related cyclotides indicate that the mechanism of cell death is typically rapid necrosis resulting from membrane disruption, rather than programmed cell death (apoptosis). vulcanchem.comuq.edu.au

Table 1: Comparative cytotoxic activity of selected cyclotides from Viola biflora against the human lymphoma cell line U-937 GTB. Data compiled from multiple sources. nih.govsci-hub.sevulcanchem.comdiva-portal.org

Biophysical Techniques for Membrane Interaction Analysis (e.g., Surface Plasmon Resonance)

The primary mechanism of action for cyclotides is the disruption of cellular membranes. vulcanchem.comsmolecule.com Biophysical techniques like Surface Plasmon Resonance (SPR) are employed to study the kinetics and affinity of these peptide-membrane interactions in real-time. smolecule.comnih.gov

In a typical SPR experiment, a model lipid membrane (liposome) is immobilized on a sensor chip. nih.gov The cyclotide solution is then flowed over the surface, and the binding interaction is measured by detecting changes in the refractive index at the sensor surface. This allows for the quantitative determination of association and dissociation rate constants, providing insight into binding affinity. nih.gov

Studies on numerous cyclotides have consistently shown that their interaction with and subsequent disruption of membranes are dependent on the lipid composition of the bilayer. nih.gov Specifically, a strong preference for membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683) has been demonstrated. vulcanchem.comnih.govnih.govresearchgate.net The positively charged residues on the cyclotide facilitate initial electrostatic attraction to the negatively charged membrane surface, while exposed hydrophobic patches drive insertion into the lipid bilayer, ultimately leading to permeabilization. vulcanchem.com While direct SPR data for vibi-H is not extensively published, its structural similarity to other cytotoxic bracelet cyclotides strongly suggests it shares this PE-targeting mechanism. nih.govresearchgate.net

Fluorescent Microscopy and Live-Cell Imaging for Cellular Response Visualization

To visualize the direct effects of cyclotides on cells, fluorescent microscopy and live-cell imaging are invaluable tools. ethz.chconfocalnl.com These techniques allow researchers to observe the dynamic cellular processes that occur upon exposure to a compound like vibi-H in real-time. confocalnl.com

By using fluorescent dyes that report on membrane integrity (e.g., propidium (B1200493) iodide, which only enters cells with compromised membranes) or by engineering fluorescently-labeled cyclotides, the entire process of membrane interaction and disruption can be monitored. nih.govnih.gov For instance, live-cell imaging studies on the cytotoxic cyclotide hyen D have shown that it induces rapid membrane blebbing—a hallmark of severe membrane disruption—within minutes of exposure, followed by cell necrosis. uq.edu.aunih.gov

This methodology provides direct visual evidence of the membrane-lytic mechanism of action. uq.edu.au It helps confirm that cell death is caused by a loss of membrane integrity, consistent with findings from cell-based and biophysical assays. Such imaging can reveal the speed and morphology of cell death, further distinguishing a necrotic pathway from apoptosis. nih.gov This approach is critical for building a comprehensive model of how this compound exerts its cytotoxic effects.

Molecular Mechanisms of Cyclotide Vibi H Bioactivity and Structure Activity Relationships

Investigating the Mechanism of Action through Membrane Interaction

A growing body of evidence suggests that the primary mode of action for most cyclotides, including vibi-H, involves the disruption of cell membranes. nih.govnih.gov This interaction is the principal cause of their cytotoxic properties and other biological effects. diva-portal.orgnih.gov The ability of cyclotides to compromise membrane integrity is considered a fundamental aspect of their function as plant defense molecules and their potential in therapeutic applications. xiahepublishing.comresearchgate.net

The initial step in the mechanism of action for cyclotides is their direct binding to the phospholipid bilayers of cell membranes. nih.gov The cytotoxic activity of these peptides has been shown to correlate with their affinity for lipid membrane bilayers. nih.gov While the broader cyclotide family has been studied extensively using techniques like surface plasmon resonance to analyze these binding events, the fundamental principle is that cyclotides target the lipid components of cell membranes directly. diva-portal.orgnih.govsmolecule.com This interaction is not believed to require a specific chiral protein receptor, suggesting a direct lipid-targeted mechanism. nih.gov

The association of cyclotide vibi-H with cellular membranes is governed by a combination of hydrophobic and electrostatic forces. nih.govsmolecule.comvulcanchem.com The unique "inside out" structure of cyclotides, where the cystine knot occupies the core, forces hydrophobic residues onto the external surface, creating distinct patches that are crucial for bioactivity. nih.govresearchgate.net

Vibi-H possesses a net positive charge of +2, which facilitates an initial electrostatic attraction to the negatively charged components often found on the surface of cell membranes. vulcanchem.com Following this initial contact, the hydrophobic regions of the peptide, which include 9 hydrophobic residues in the case of vibi-H, embed within the lipid bilayer, leading to membrane disruption. vulcanchem.com The integrity and surface exposure of these hydrophobic and electrostatic patches are critical for the cyclotide's ability to bind to the membrane. nih.gov

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of vibi-H that influence its membrane interactions.

PropertyValueReference
Molecular FormulaC₁₄₂H₂₃₅N₃₅O₄₂S₆ vulcanchem.com
Molecular Mass3297 Da vulcanchem.com
Net Charge (at neutral pH)+2 vulcanchem.com
Basic Residues3 vulcanchem.com
Acidic Residues1 vulcanchem.com
Hydrophobic Residues9 vulcanchem.com
Isoelectric Point (pI)8.32 vulcanchem.com

Upon binding, vibi-H and related cyclotides induce significant and often lethal damage to the cell membrane. vulcanchem.com This process involves the permeabilization of the membrane, which compromises its integrity and barrier function. vulcanchem.comacs.org Studies on cyclotides have observed rapid membrane blebbing, a sign of severe membrane disruption. smolecule.comvulcanchem.comacs.org This damage ultimately leads to cell death through necrosis rather than programmed apoptosis. smolecule.comvulcanchem.comacs.org

A key aspect of this membrane disruption is the formation of pores. xiahepublishing.comresearchgate.netnih.gov It is believed that cyclotides aggregate on the membrane surface and insert into the lipid bilayer to form conductive pores, leading to an uncontrolled flux of ions and molecules that results in cell death. xiahepublishing.comresearchgate.netwindows.net This membrane-disruptive mechanism is consistent across the various bioactivities attributed to cyclotides, including their cytotoxic and antimicrobial effects, as it targets a fundamental structure common to many cell types. vulcanchem.com

Research has revealed a specific and conserved feature of cyclotide-membrane interactions: a preferential binding to phospholipids (B1166683) with phosphatidylethanolamine (B1630911) (PE) headgroups. nih.govnih.govvulcanchem.comjcu.edu.au Studies have shown that while cyclotides bind weakly to membranes composed solely of other common phospholipids like phosphatidylcholine (PC), their binding affinity increases markedly as the concentration of PE lipids in the membrane rises. nih.govnih.gov

This specificity for PE-containing membranes is a conserved feature across a diverse set of cyclotides and is thought to be crucial for their biological potency. nih.govnih.govjcu.edu.au The ability to target PE lipids is linked to a "bioactive face" on the cyclotide surface, suggesting that this specific interaction is a key determinant of activity. nih.gov This finding has led to the suggestion that cyclotides represent a distinct family of lipid-binding proteins. nih.govjcu.edu.au

Structure-Activity Relationship (SAR) Studies of this compound

The bioactivity of this compound is not merely a consequence of its general properties but is finely tuned by its specific structure and amino acid sequence. Structure-activity relationship (SAR) studies aim to connect these structural features to the observed biological effects.

Vibi-H is classified as a "bracelet" cyclotide, a major subfamily distinguished from the "Möbius" subfamily by the absence of a cis-proline residue in loop 5. sci-hub.se This structural classification has direct implications for bioactivity; bracelet cyclotides like vibi-H generally exhibit higher cytotoxic potency than their Möbius counterparts. vulcanchem.comacs.org For instance, vibi-H displays potent activity against a human lymphoma cell line with an IC50 of 1.6 μM, whereas vibi-D, a Möbius cyclotide from the same plant (Viola biflora), is not cytotoxic even at a concentration of 30 μM. sci-hub.seuniprot.org

The amino acid sequence and the arrangement of its inter-cysteine loops are critical to this activity. The sequence of vibi-H determines the surface distribution of charged and hydrophobic residues that form the patches essential for membrane interaction. nih.gov Bracelet cyclotides often have a higher net positive charge, which can enhance their affinity for negatively charged cell membranes. diva-portal.org The specific amino acids within the six loops defined by the cystine knot are not merely spacers but contribute directly to the peptide's surface properties and, consequently, its function. researchgate.netdiva-portal.org The remarkable stability conferred by its cyclic cystine knot (CCK) motif ensures that these functional surfaces are maintained, allowing vibi-H to effectively carry out its membrane-disrupting action. nih.govvulcanchem.com

Table 2: Amino Acid Sequence and Structural Features of this compound This table details the primary sequence of vibi-H, highlighting the conserved cysteine residues that form the stabilizing cystine knot.

FeatureDescriptionReference
Amino Acid Sequence GLLPC AESC VYIPC LTTVI GC SC KSKVC YKN vulcanchem.com
Number of Residues 31 uniprot.org
Subfamily Bracelet sci-hub.se
Disulfide Bonds Cys5-Cys21, Cys9-Cys23, Cys14-Cys28 (by similarity) vulcanchem.comuniprot.org
Cyclic Bond Between Gly1 and Asn31 uniprot.org
(Conserved Cysteine (C) residues are shown in bold)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

While specific quantitative structure-activity relationship (QSAR) models exclusively for vibi-H are not extensively detailed in current literature, general QSAR principles for the cyclotide family provide significant insight. Studies have utilized physicochemical properties to predict the bioactivity of various cyclotides. nih.gov

A qualitative QSAR approach involves plotting the lipophilic and hydrogen-bond-donating (HBD) amphipathic moments of different cyclotides. nih.gov This method clusters cyclotides into groups based on their structural moments, which correlate with their biological activity. nih.gov Bracelet cyclotides, such as vibi-H, generally exhibit larger lipophilic and amphipathic moments compared to those in the Möbius subfamily. nih.gov These high moments are associated with moderate to high cytotoxic activity, a characteristic feature of vibi-H. nih.gov This approach demonstrates that the distinct distribution of hydrophobic and charged residues on the molecular surface, a key feature of vibi-H, is a strong predictor of its potent bioactivity. nih.gov

Impact of Amino Acid Substitutions and Charge on Vibi-H Potency and Selectivity

A comparative study of cyclotides from Viola biflora highlights the importance of charge. For instance, vibi G, with a net charge of +2, is approximately three times more cytotoxic than vibi E, which has a neutral net charge. researchgate.net Although the specific charge of vibi-H is not detailed in the provided context, its high potency suggests that its amino acid sequence confers an optimal charge distribution and surface hydrophobicity for membrane interaction. researchgate.netvulcanchem.com The substitution of even single amino acids can significantly alter these properties, thereby affecting the cyclotide's ability to disrupt cell membranes and exert its cytotoxic effect. acs.org The specific sequence of vibi-H, therefore, is a critical determinant of its high potency compared to other related cyclotides. sci-hub.se

Comparative Analysis of Vibi-H Activity with Other Bracelet and Möbius Cyclotides

This compound's activity is best understood when compared with other members of the cyclotide family, particularly those from different subfamilies (bracelet and Möbius) and even within its own subfamily. Vibi-H belongs to the bracelet subfamily, which is generally associated with higher cytotoxic potency than the Möbius subfamily. acs.orgvulcanchem.com

Studies on cyclotides isolated from Viola biflora show a stark contrast in activity between the two subfamilies. The bracelet cyclotides vibi-E, vibi-G, and vibi-H all exhibit significant cytotoxicity, whereas the Möbius cyclotide vibi-D was found to be non-cytotoxic at the concentrations tested. researchgate.netacs.orgsci-hub.se Vibi-H itself demonstrates potent cytotoxic activity against human lymphoma cell lines. vulcanchem.com Its activity is comparable to other highly potent bracelet cyclotides, such as cycloviolacin O2. vulcanchem.com This highlights a fundamental structure-activity relationship where the bracelet scaffold, which vibi-H possesses, is more conducive to potent cytotoxic activity than the Möbius scaffold. researchgate.netvulcanchem.com

**Table 1: Comparative Cytotoxic Activity of Cyclotides from *Viola biflora***

Cyclotide Subfamily Cytotoxic Activity (IC₅₀ in µM) Target Cell Line
Vibi-H Bracelet 1.6 U-937 GTB
Vibi-G Bracelet 0.96 U-937 GTB
Vibi-E Bracelet 3.2 - 5.0 U-937 GTB
Vibi-D Möbius Not cytotoxic at 30 µM U-937 GTB

This table summarizes the reported cytotoxic activities of various cyclotides isolated from Viola biflora, demonstrating the generally higher potency of bracelet cyclotides compared to Möbius cyclotides. Data sourced from multiple studies. researchgate.netsci-hub.sewindows.netresearchgate.net

Cellular Effects Induced by this compound

The interaction of vibi-H at the cellular level results in distinct morphological changes and ultimately leads to cell death.

Analysis of Cellular Morphology Changes and Membrane Blebbing

The primary mechanism of action for most cytotoxic cyclotides, including by strong inference vibi-H, involves the disruption of the cell membrane. nih.govresearchgate.net Studies on potent bracelet cyclotides like hyen D and cycloviolacin O2, which have comparable activity to vibi-H, provide insight into this process. vulcanchem.comnih.gov

Live-cell imaging of cells treated with these cyclotides shows rapid and dramatic changes in cell morphology. nih.gov A key observed effect is extensive plasma membrane blebbing, where the membrane bulges out in localized areas. nih.gov This phenomenon indicates a loss of cytoskeletal integrity and an increase in hydrostatic pressure, driven by the cyclotide's interaction with and insertion into the lipid bilayer. nih.govnih.gov This membrane destabilization is a hallmark of cyclotide-induced cytotoxicity and is understood to be the mechanism by which vibi-H initiates cellular damage. researchgate.netacs.org

Induction of Cell Death Mechanisms (e.g., Necrosis) (Excluding Dosage)

The severe membrane damage caused by cyclotides like vibi-H typically leads to a specific form of programmed cell death. The process is characterized by a rapid loss of plasma membrane integrity. nih.gov This is confirmed by assays that detect the leakage of intracellular components, such as lactate (B86563) dehydrogenase, into the surrounding medium. nih.gov

This mechanism, involving swift membrane permeabilization and disintegration, culminates in cell death by necrosis. nih.gov Necrosis is characterized by cell swelling and the catastrophic failure of the plasma membrane, leading to the release of cellular contents. nih.gov Live-cell imaging studies using membrane-impermeable dyes have shown that potent cyclotides cause rapid staining of the nucleus, confirming that the membrane has been compromised, a key event in necrotic cell death. nih.gov Given its potent membrane-disrupting capabilities as a bracelet cyclotide, vibi-H is understood to induce cell death primarily through this necrotic pathway. vulcanchem.comnih.gov

Table 2: Compound Names

Compound Name
Cycloviolacin O2
Cyclotide vibi-D
Cyclotide vibi-E
Cyclotide vibi-G
This compound
Doxorubicin
Hyen D
Kalata B1
Kalata B2
Poca A
Poca B

Future Research Directions and Translational Potential of Cyclotide Vibi H Scaffold

Exploration of Undiscovered Cyclotide Vibi-H Homologs and Analogs

While vibi-H has been identified, it is estimated that tens of thousands of different cyclotide sequences exist in nature, with only a fraction having been discovered. uq.edu.au The vast, untapped diversity of cyclotides represents a significant opportunity to find novel homologs and analogs of vibi-H with potentially enhanced or entirely new biological activities.

Continued Bioprospecting and Targeted Discovery from Plant Biodiversity

Cyclotides have been identified in a range of plant families, including Violaceae (the source of vibi-H), Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae. uq.edu.aursc.orgnih.gov Future research will involve systematic bioprospecting within these and other plant families to discover novel cyclotides. The discovery of cliotides in Clitoria ternatea (Fabaceae) from precursors that are chimeras of cyclotide and Albumin-1 domains highlights the potential for uncovering peptides with atypical genetic arrangements and biosynthetic pathways. nih.gov

Modern discovery workflows combine peptidomic and transcriptomic analyses to accelerate the identification process. uq.edu.au This dual approach allows for the direct characterization of peptides from plant extracts and the prediction of cyclotide sequences from genetic data, overcoming the bottlenecks associated with purely MS-based or sequencing methods. uq.edu.au

Bioprospecting Strategy Description Potential Outcome
Targeted Plant Family Screening Systematic collection and analysis of plants from families known to produce cyclotides (e.g., Violaceae, Rubiaceae).Identification of novel vibi-H homologs with slight sequence variations, potentially leading to altered bioactivity.
Transcriptome & Peptidome Analysis Combining next-generation sequencing of plant transcriptomes with mass spectrometry of plant extracts. uq.edu.auHigh-throughput discovery of a wide array of novel cyclotide sequences and their precursor proteins. uq.edu.au
Exploration of Extreme Environments Investigating plants growing in unique or harsh ecological niches, which may produce cyclotides with specialized functions.Discovery of cyclotides with enhanced stability or novel activities adapted to specific environmental pressures.

In Silico Approaches for Predicting Novel Cyclotide Sequences

Computational methods are becoming indispensable for rapidly identifying and prioritizing potentially potent cyclotides. In silico analysis can predict novel sequences from genomic and transcriptomic databases, significantly broadening the search beyond what is feasible with wet-lab techniques alone. uq.edu.aunih.gov BLAST searches against expressed sequence tag (EST) databases have successfully revealed cyclotide-like sequences in previously unexplored plant families like Poaceae and Solanaceae. uq.edu.aunih.gov

Furthermore, computational models can analyze physicochemical parameters, sequence diversity, and surface structures to predict the bioactivity of newly discovered or hypothetical cyclotides. nih.govresearchgate.net For instance, studies have shown that potent antifungal and antibacterial cyclotides tend to have a higher isoelectric point, net positive charge, and a larger hydrophobic surface patch, which correlates with a greater ability to disrupt microbial membranes. nih.govresearchgate.net These in silico screening methods can efficiently filter large sequence databases to identify promising candidates for subsequent experimental validation. nih.gov

Advanced Protein Engineering and Scaffold Design

The exceptional stability and tolerance to sequence variation make the cyclotide framework, including that of vibi-H, an ideal scaffold for protein engineering. nih.govnih.govnih.gov The six loops connecting the conserved cysteine residues can be modified to introduce new functionalities without compromising the core structure. researchgate.net

Grafting Bioactive Epitopes onto the this compound Framework

Molecular grafting involves inserting a known bioactive peptide sequence (an epitope) into one of the loops of the cyclotide scaffold. rsc.org This technique leverages the stability of the cyclotide to protect the often-labile bioactive epitope from degradation, thereby improving its therapeutic potential. acs.orguq.edu.au

This strategy has been successfully used to:

Develop GPCR Ligands: Bioactive epitopes have been grafted onto cyclotide scaffolds to create stable ligands for G protein-coupled receptors (GPCRs), which are major drug targets. rsc.orgnih.gov

Treat Multiple Sclerosis: Peptide sequences from myelin oligodendrocyte glycoprotein (B1211001) (MOG) were grafted onto the kalata B1 cyclotide scaffold. The resulting chimeric peptides retained the stability of the parent cyclotide and showed potential for treating experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. acs.org

Target Cancer Cells: The tumor-homing peptide LyP1 and the apoptosis-inducing sequence RGDS have been grafted into cyclotide scaffolds to explore their potential as anti-cancer therapeutics. uq.edu.auunivie.ac.at

The vibi-H scaffold, with its inherent stability, could similarly be used as a framework to stabilize a wide range of therapeutic epitopes, enhancing their bioavailability and efficacy.

Strategies for Enhancing Stability and Modulating Specificity

The remarkable stability of cyclotides is a composite of several structural features: the cyclic backbone, the interlocking disulfide bonds of the cystine knot, and an extensive network of hydrogen bonds. uq.edu.auacs.org While already exceptionally stable, advanced engineering can further modulate these properties.

Engineering Strategy Mechanism Objective
Disulfide Bond Manipulation Altering the number or placement of cysteine residues to modify the cystine knot.Can modulate folding efficiency and overall stability, though the native three-disulfide knot is typically optimal. nih.gov
Loop Sequence Modification Substituting amino acids in the inter-cysteine loops.Can enhance stability by optimizing hydrogen bond networks or alter specificity by changing surface-exposed residues responsible for target binding. researchgate.net
Backbone Cyclization Techniques Employing novel chemical or enzymatic methods for more efficient head-to-tail ligation.Improves synthesis yields and allows for the incorporation of non-natural amino acids to enhance stability or introduce new functionalities. nih.govresearchgate.net

By strategically modifying the loops of the vibi-H scaffold, it is possible to fine-tune its binding specificity for various molecular targets. For example, the loops of the trypsin inhibitor cyclotide MCoTI-II have been engineered to inhibit different proteases, demonstrating the plasticity of the scaffold. nih.govnih.gov

Mechanistic Elucidation at Atomic and Molecular Levels

A fundamental understanding of how cyclotides like vibi-H exert their biological effects is crucial for their rational design as therapeutics. Many cyclotide activities, including cytotoxic and antimicrobial effects, are mediated through interactions with cellular membranes. acs.orgnih.gov

Molecular dynamics (MD) simulations have emerged as a powerful tool to study these interactions at an atomic level. frontiersin.orgnih.gov Simulations of the prototypic cyclotide kalata B1 with various lipid bilayers have provided detailed insights into the binding process. nih.govscienceopen.comsemanticscholar.org These studies revealed that kalata B1 preferentially binds to membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683). The initial binding is driven by an ionic interaction between a conserved glutamate (B1630785) residue in loop 1 of the cyclotide and the PE headgroup, which is then stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

Applying similar MD simulations to vibi-H could elucidate its specific membrane-binding mechanism, identify key interacting residues, and explain its cytotoxic profile. xiahepublishing.comnih.gov Such computational studies can predict how vibi-H orients itself on the membrane surface, its depth of insertion, and its potential to disrupt the lipid bilayer, leading to cell death. frontiersin.orgnih.gov These atomic-level insights are invaluable for designing vibi-H analogs with enhanced potency and target selectivity.

High-Resolution Structural Studies of Vibi-H in Complex with Membrane Components

The biological activity of many cyclotides is intrinsically linked to their ability to interact with and disrupt cellular membranes. While the general mechanism involves binding to phospholipid bilayers, the specific interactions at an atomic level remain an area of active research nih.govnih.gov. Future investigations should focus on obtaining high-resolution structural data of vibi-H in complex with various membrane mimetics, such as micelles and nanodiscs, or ideally, with reconstituted biological membranes.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be pivotal in elucidating the precise orientation of vibi-H within the lipid bilayer. These studies can reveal which amino acid residues are critical for membrane insertion and pore formation, providing a detailed map of the peptide-lipid interface nih.gov. Such information is invaluable for the rational design of vibi-H analogs with enhanced or more targeted membrane-disrupting activities.

Computational Modeling of Vibi-H Interactions with Biological Targets

Computational modeling and molecular dynamics simulations offer a powerful complementary approach to experimental studies. By creating in silico models of vibi-H and its potential biological targets, researchers can predict binding affinities, conformational changes, and the thermodynamics of these interactions semanticscholar.orgfrontiersin.org. Homology modeling can be employed to generate a reliable three-dimensional structure of vibi-H if an experimentally determined structure is unavailable nih.gov.

These computational methods can be used to screen a vast library of potential biological targets, accelerating the identification of novel therapeutic applications for the vibi-H scaffold. Furthermore, simulations can guide the design of vibi-H variants with improved specificity and efficacy for a particular target, such as a viral protein or a cancer cell receptor semanticscholar.org. This predictive power can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Agricultural Applications and Biotechnological Developments (Excluding Crop Specifics)

The inherent stability and insecticidal properties of cyclotides make them attractive candidates for agricultural applications researchgate.netnih.govresearchgate.net. The vibi-H scaffold, with its robust structure, is well-suited for development as a novel biopesticide and for enhancing plant resilience.

Development of Eco-Friendly Biopesticides Based on this compound Motifs

The development of biopesticides derived from natural compounds like cyclotides offers a more environmentally benign alternative to synthetic chemical pesticides nih.gov. The insecticidal activity of cyclotides stems from their ability to disrupt the gut membranes of insect larvae researchgate.net. The vibi-H scaffold can serve as a template for the design of potent and selective biopesticides.

Future research in this area will involve identifying the minimal structural motifs within vibi-H that are responsible for its insecticidal activity. These motifs can then be optimized through peptide engineering to enhance their potency and broaden their spectrum of activity against various agricultural pests. The goal is to create biopesticides that are highly effective, biodegradable, and pose minimal risk to non-target organisms and the environment.

Leveraging Cyclotide Stability for Engineered Plant Resistance

Genetic engineering of crop plants to produce cyclotides is a promising strategy for conferring inherent resistance to pests researchgate.netnih.gov. The exceptional stability of the cyclotide scaffold ensures that the expressed peptide remains active in the plant tissues over extended periods. The gene encoding vibi-H could potentially be introduced into agriculturally important plants to provide a built-in defense mechanism.

This approach could reduce the reliance on external pesticide applications, leading to more sustainable agricultural practices researchgate.netnih.gov. Research in this domain will focus on optimizing the expression and processing of the vibi-H precursor protein in transgenic plants to ensure the correct folding and cyclization of the mature peptide nih.gov.

Broader Perspectives in Natural Product Chemistry and Peptide Science

The study of this compound extends beyond its immediate applications and contributes to the broader fields of natural product chemistry and peptide science.

This compound as a Model System for Macrocyclic Peptide Research

The unique structural features of cyclotides, including their cyclic backbone and knotted disulfide bonds, make them fascinating subjects for fundamental research nih.govresearchgate.netresearchgate.net. This compound can serve as an excellent model system for studying the biosynthesis, folding, and evolution of macrocyclic peptides encyclopedia.pub.

Understanding the enzymatic machinery responsible for the cyclization and oxidative folding of vibi-H in Viola biflora can provide valuable insights for the development of novel methods for peptide and protein engineering nih.govnih.gov. The principles governing the structure-activity relationships of vibi-H can inform the design of other macrocyclic peptides with therapeutic potential.

Contribution to Understanding Plant Secondary Metabolism and Defense Chemistry

The study of this compound, a member of the bracelet subfamily of cyclotides isolated from the alpine violet Viola biflora, offers significant insights into the intricate world of plant secondary metabolism and the evolution of sophisticated chemical defense strategies. researchgate.netnih.govdiva-portal.org Cyclotides, as a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a fascinating example of how plants allocate resources to produce a diverse arsenal (B13267) of defensive compounds. The investigation of vibi-H and its congeners contributes to a deeper comprehension of several key areas within plant biology.

Elucidation of Complex Biosynthetic Pathways:

Cyclotides are characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, a structure known as the cyclic cystine knot (CCK) motif. frontiersin.org This complex architecture, which confers exceptional stability against thermal, chemical, and enzymatic degradation, is the product of a multi-step biosynthetic pathway. frontiersin.org While the precise enzymatic machinery for every cyclotide is still under investigation, research into the cyclotides of Viola species and other plants has revealed that they are derived from precursor proteins encoded by specific genes. acs.orgnih.gov These precursors typically contain a signal peptide, a pro-domain, and one or more cyclotide domains. nih.gov

The study of the genetic precursors of cyclotides in Viola species provides a window into the evolutionary processes that lead to the diversification of these defense peptides. frontiersin.org The presence of multiple cyclotide domains within a single precursor gene in some species points to a mechanism for the rapid generation of a diverse suite of defensive molecules. acs.org This "natural combinatorial library" approach is a key strategy in plant defense, allowing for a multifaceted response to a range of herbivores and pathogens. frontiersin.org

Insights into Structure-Function Relationships in Plant Defense:

The natural diversity of cyclotides, including vibi-H, within a single plant species like Viola biflora provides a valuable resource for understanding structure-activity relationships. researchgate.netnih.gov Cyclotides are known to exert their defensive effects, such as insecticidal and antimicrobial activities, primarily through the disruption of biological membranes. nih.govnih.govresearchgate.net This bioactivity is influenced by the specific amino acid composition of the cyclotide, which determines its surface properties, including hydrophobicity and electrostatic charge. nih.gov

A Model for the Evolution of Plant Chemical Defenses:

The widespread occurrence and high diversity of cyclotides within the Violaceae family, and their presence in other plant families, suggest that they are an ancient and highly successful form of chemical defense. frontiersin.org The study of cyclotide evolution, informed by the characterization of numerous cyclotides like vibi-H, reveals a dynamic process of gene duplication and diversification. frontiersin.org This evolutionary trajectory has allowed plants to adapt their chemical defenses to changing biotic pressures from herbivores and pathogens.

The exceptional stability of the cyclotide scaffold, conferred by its unique cyclic cystine knot structure, has likely been a key factor in its evolutionary success. frontiersin.org This stability allows cyclotides to persist in the plant tissues and remain active even after ingestion by herbivores. nih.gov By examining the diversity of cyclotides within a single plant and across related species, researchers can piece together the evolutionary history of this important class of defense molecules and gain a broader understanding of the co-evolutionary arms race between plants and their antagonists.

Q & A

Q. How can cyclotide vibi-H be identified and classified within Viola species?

this compound can be identified through transcriptome-based phylogenetic analysis and sequence alignment. Key steps include:

  • Extracting precursor sequences (NTPP, NTR, cyclotide domains) from Viola species.
  • Aligning sequences using Clustal in BioEdit, guided by protein translations for accuracy.
  • Constructing Bayesian phylogenetic trees with BEAST, using GTR+G substitution models and Yule tree priors to resolve molecular species relationships .

Q. What are the best practices for documenting experimental procedures in cyclotide research?

Follow journal guidelines such as those in the Beilstein Journal of Organic Chemistry:

  • Provide detailed methods for cyclotide extraction, purification, and characterization.
  • Include supplemental data for >5 compounds, citing literature for known compounds.
  • Use in-text citations for background studies and avoid duplicating data in figures/tables .

How should researchers formulate focused questions for cyclotide efficacy studies?

Apply the PICOT framework to define:

  • P opulation (e.g., in vitro cell lines), I ntervention (cyclotide dosage), C omparison (control peptides), O utcome (e.g., HIV-1 inhibition EC50), and T imeframe (e.g., 72-hour assays).
  • This ensures specificity and aligns with evidence-based research design .

Advanced Research Questions

Q. How can this compound be engineered as a CXCR4 antagonist for HIV-1 inhibition?

Methodological steps include:

  • Grafting bioactive motifs : Integrate CVX15-based peptides into loop 6 of cyclotide scaffolds (e.g., MCoTI-I) while preserving structural integrity via ^1H-NMR validation.
  • Assay design : Test CXCR4 antagonism using Erk phosphorylation inhibition and HIV-1 entry assays (EC50 calculations) with human serum (2–12%) to account for protein binding .

Q. How can contradictions in cyclotide sequence data across studies be resolved?

Use Bayesian phylogenetic analysis and splits networks :

  • Align nucleotide sequences with manual adjustments within reading frames.
  • Run MCMC chains (50 million generations) to model evolutionary relationships and identify conserved residues.
  • Compare results with maximum parsimony to resolve discrepancies .

Q. What methodologies assess cyclotide stability and serum protein binding kinetics?

  • Serum stability assays : Incubate cyclotides in human serum (e.g., 120 hours) and monitor degradation via HPLC/MS.
  • Biolayer interferometry : Measure association/dissociation rates (e.g., 3.6 × 10³ M⁻¹s⁻¹ and 1.4 × 10⁻² s⁻¹ for MCo-CVX-5c) to quantify reversible serum protein binding .

Q. How can quantitative and qualitative data be integrated in cyclotide bioactivity studies?

  • Quantitative : Measure EC50/CC50 values (e.g., 2.0 nM HIV-1 inhibition) and statistical significance (p<0.05).
  • Qualitative : Use NMR or X-ray crystallography to confirm structural motifs critical for activity.
  • Cross-validate findings with phylogenetic insights (e.g., conserved residues in Viola species) .

Ethical and Methodological Considerations

Q. What ethical protocols apply to cyclotide research involving biological samples?

  • For plant studies: Adhere to Nagoya Protocol guidelines for genetic resource access.
  • For human cell lines: Obtain IRB approval and declare ethical compliance in manuscripts (e.g., MT4 cell line sourcing) .

Q. How can researchers optimize cyclotide yield from plant transcriptomes?

  • Use species-specific primers for PCR amplification of precursor mRNA.
  • Validate cyclotide domains via mass spectrometry and compare with transcriptome-predicted sequences .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in cyclotide activity assays?

  • Standardize serum concentrations (e.g., 2% vs. 12%) to control for protein interference.
  • Report EC50 values with ±SEM (e.g., 2.0 ± 0.3 nM) and include raw data in supplemental files .

Q. How should conflicting bioactivity data between cyclotides and linear peptides be addressed?

  • Perform dose-response comparisons (e.g., cyclotide MCo-CVX-5c vs. CVX15 Gln6Cit).
  • Use molecular modeling (e.g., PDB: 3OE0 and 1IB9) to identify scaffold contributions to receptor binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.